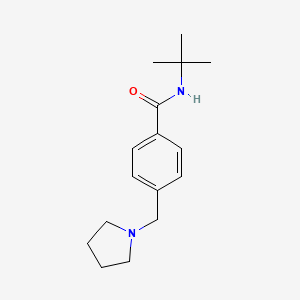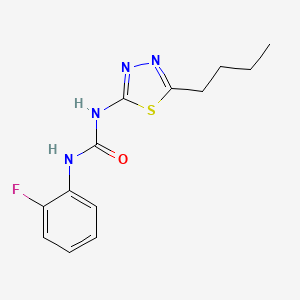![molecular formula C14H21ClN2O B4818918 N-butyl-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4818918.png)
N-butyl-N'-[1-(4-chlorophenyl)propyl]urea
Übersicht
Beschreibung
N-butyl-N'-[1-(4-chlorophenyl)propyl]urea, also known as CPPU, is a plant growth regulator that belongs to the family of phenylurea derivatives. CPPU is a synthetic compound that has been used extensively in scientific research to study plant growth and development. The compound is known for its ability to promote cell division and elongation, which results in increased fruit size and yield.
Wirkmechanismus
The mechanism of action of N-butyl-N'-[1-(4-chlorophenyl)propyl]urea is not fully understood, but it is believed to act by promoting the synthesis of cytokinins, which are plant hormones that regulate cell division and growth. N-butyl-N'-[1-(4-chlorophenyl)propyl]urea has also been shown to stimulate the activity of enzymes involved in the production of cell wall components, which may contribute to its ability to promote cell elongation.
Biochemical and Physiological Effects:
N-butyl-N'-[1-(4-chlorophenyl)propyl]urea has been shown to have a range of biochemical and physiological effects on plants. The compound promotes cell division and elongation, which results in increased fruit size and yield. N-butyl-N'-[1-(4-chlorophenyl)propyl]urea also stimulates the production of cytokinins, which are plant hormones that regulate cell division and growth. In addition, N-butyl-N'-[1-(4-chlorophenyl)propyl]urea has been shown to affect the activity of enzymes involved in the production of cell wall components, which may contribute to its ability to promote cell elongation.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N'-[1-(4-chlorophenyl)propyl]urea has several advantages for use in lab experiments. The compound is highly effective at promoting cell division and elongation, which makes it a useful tool for studying plant growth and development. N-butyl-N'-[1-(4-chlorophenyl)propyl]urea is also relatively easy to synthesize and is readily available from commercial sources. However, N-butyl-N'-[1-(4-chlorophenyl)propyl]urea does have some limitations. The compound can be expensive, which may limit its use in large-scale experiments. In addition, N-butyl-N'-[1-(4-chlorophenyl)propyl]urea can be toxic to some plant species at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-butyl-N'-[1-(4-chlorophenyl)propyl]urea. One area of interest is the development of new N-butyl-N'-[1-(4-chlorophenyl)propyl]urea derivatives with improved properties, such as increased efficacy or reduced toxicity. Another area of interest is the use of N-butyl-N'-[1-(4-chlorophenyl)propyl]urea in combination with other plant growth regulators to achieve synergistic effects on plant growth and development. Finally, there is a need for further research on the mechanism of action of N-butyl-N'-[1-(4-chlorophenyl)propyl]urea, which could lead to the development of new plant growth regulators with improved properties.
Wissenschaftliche Forschungsanwendungen
N-butyl-N'-[1-(4-chlorophenyl)propyl]urea has been widely used in scientific research to study plant growth and development. The compound has been shown to promote cell division and elongation, which results in increased fruit size and yield. N-butyl-N'-[1-(4-chlorophenyl)propyl]urea has also been used to study the effects of plant growth regulators on the development of various crops, including grapes, kiwifruit, and apples.
Eigenschaften
IUPAC Name |
1-butyl-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-3-5-10-16-14(18)17-13(4-2)11-6-8-12(15)9-7-11/h6-9,13H,3-5,10H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCGQUNBZCMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(CC)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4818841.png)
![N-[3-(dimethylamino)propyl]-3-(phenylthio)propanamide](/img/structure/B4818846.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4818854.png)
![2-chloro-N-[3-(2-ethoxyphenyl)propyl]benzamide](/img/structure/B4818875.png)


![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4818903.png)
![1-(2-chlorobenzyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4818928.png)
![3-benzyl-4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4818929.png)
![1-[4-(acetylamino)phenyl]-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4818937.png)
![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4818945.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4818953.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4818963.png)